4-(Butylsulfanyl)phenol

Descripción general

Descripción

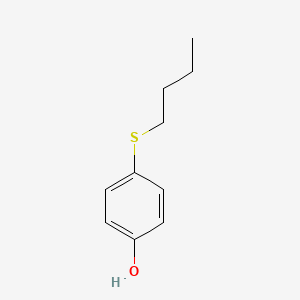

4-(Butylsulfanyl)phenol is an organic compound that belongs to the family of phenols. It is characterized by the presence of a butylsulfanyl group attached to the para position of the phenol ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-(Butylsulfanyl)phenol can be synthesized through nucleophilic aromatic substitution reactions. One common method involves the reaction of 4-chlorophenol with butylthiol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, leading to the substitution of the chlorine atom with the butylsulfanyl group .

Industrial Production Methods: Industrial production of this compound may involve similar nucleophilic aromatic substitution reactions but on a larger scale. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and the concentration of reactants.

Análisis De Reacciones Químicas

Types of Reactions: 4-(Butylsulfanyl)phenol undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones. .

Reduction: Quinones formed from the oxidation of this compound can be reduced back to the phenol using reducing agents such as sodium borohydride.

Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions:

Oxidation: Sodium dichromate (Na₂Cr₂O₇) in acidic conditions.

Reduction: Sodium borohydride (NaBH₄) in methanol.

Substitution: Halogenation using bromine (Br₂) in the presence of a catalyst like iron(III) bromide (FeBr₃).

Major Products:

Oxidation: Quinones.

Reduction: Hydroquinones.

Substitution: Halogenated, nitrated, or sulfonated phenols.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Antimicrobial Activity

Research has indicated that various phenolic compounds, including derivatives like 4-(butylsulfanyl)phenol, exhibit antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the quorum-sensing mechanisms in pathogenic bacteria such as Pseudomonas aeruginosa, which is crucial for biofilm formation and virulence factor production. This suggests that this compound may be explored for its potential to combat antibiotic-resistant infections by disrupting bacterial communication pathways .

Material Science Applications

Polymer Synthesis

this compound can serve as a precursor in the synthesis of various polymers. Its sulfanyl group can participate in polymerization reactions, leading to materials with enhanced thermal and mechanical properties. Research into similar compounds has demonstrated their utility in creating high-performance materials for applications in coatings and adhesives .

Environmental Applications

Bioremediation Potential

Phenolic compounds are often studied for their role in bioremediation processes. The ability of this compound to interact with microbial communities suggests it could be utilized in the degradation of environmental pollutants. Its structure may facilitate interactions with specific enzymes involved in bioremediation pathways .

Case Study 1: Antimicrobial Properties

In a recent study, derivatives of butylphenol were tested against Pseudomonas aeruginosa. The results indicated that these compounds significantly reduced biofilm formation and virulence factor production. The study employed various assays to measure the effectiveness of the compounds, suggesting that this compound could be developed into an anti-virulence agent .

Case Study 2: Polymer Development

Research focused on the synthesis of polymers from phenolic compounds demonstrated that incorporating sulfanyl groups can improve material resilience. In laboratory settings, polymers synthesized from this compound exhibited superior thermal stability compared to those derived from more conventional phenolic precursors .

Toxicological Considerations

While exploring its applications, it is essential to consider the toxicological profile of this compound. Studies indicate that similar compounds may pose risks such as skin irritation and potential reproductive toxicity at high doses. Continuous monitoring and evaluation are recommended to ensure safe application in industrial and pharmaceutical contexts .

Mecanismo De Acción

The mechanism of action of 4-(Butylsulfanyl)phenol involves its interaction with various molecular targets. The phenolic hydroxyl group can donate hydrogen atoms or electrons, leading to antioxidant effects. The butylsulfanyl group may enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and exert its effects .

Comparación Con Compuestos Similares

Phenol: The parent compound with a hydroxyl group attached to a benzene ring.

4-Methylphenol (p-Cresol): Similar structure with a methyl group instead of a butylsulfanyl group.

4-Chlorophenol: Similar structure with a chlorine atom instead of a butylsulfanyl group.

Uniqueness: 4-(Butylsulfanyl)phenol is unique due to the presence of the butylsulfanyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s lipophilicity and may influence its reactivity and interactions with biological targets .

Actividad Biológica

4-(Butylsulfanyl)phenol, a compound with a butylsulfanyl group attached to a phenolic structure, has garnered attention in various fields of research due to its biological activities. This article provides a comprehensive overview of its biological properties, including its effects on cellular viability, antioxidant capabilities, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a butylsulfanyl group, which can influence its reactivity and interactions with biological systems. The molecular formula is C10H14OS, and it belongs to the class of phenolic compounds known for their diverse biological activities.

1. Cytotoxicity and Cell Viability

Research has indicated that this compound exhibits varying effects on cell viability depending on concentration and cell type. In studies involving human melanocytes, exposure to phenolic compounds like 4-tertiary butyl phenol (a related compound) showed significant cytotoxic effects at higher concentrations. For instance, at 250 µM concentration, the viability of immortalized melanocyte cell lines was reduced significantly (to 59.1% and 37.5% for different lines) compared to untreated controls .

| Concentration (µM) | Melanocyte Viability (%) |

|---|---|

| 0 | 100 |

| 250 | 59.1 |

| 500 | 37.5 |

| 1000 | <10 |

2. Induction of Heat Shock Proteins

The exposure of melanocytes to this compound has been linked to the induction of heat shock proteins (HSP70), which play a crucial role in cellular stress response. In one study, HSP70 levels increased significantly (up to 6.1-fold) in response to treatment with the compound, indicating a potential mechanism for protecting cells from apoptosis under stress conditions .

Case Study: Phenolic Compound Effects on Bacterial Biofilms

A study investigating the bioactivity of phenolic compounds found that certain derivatives exhibited dose-dependent antibiofilm activity against pathogenic bacteria such as Streptococcus. This suggests that this compound may have potential applications in antimicrobial therapies or as a preservative in food and pharmaceutical products .

Toxicological Assessments

Toxicological evaluations indicate that related phenolic compounds often exhibit moderate acute toxicity, with LD50 values ranging from 300 to 2000 mg/kg body weight depending on the specific structure and exposure route . While direct data on this compound is sparse, caution is warranted based on the behavior of structurally similar compounds.

Propiedades

IUPAC Name |

4-butylsulfanylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14OS/c1-2-3-8-12-10-6-4-9(11)5-7-10/h4-7,11H,2-3,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKUQXIYIBNRPTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC1=CC=C(C=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701315794 | |

| Record name | 4-(Butylthio)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701315794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1077-25-4 | |

| Record name | 4-(Butylthio)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1077-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Butylthio)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701315794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.